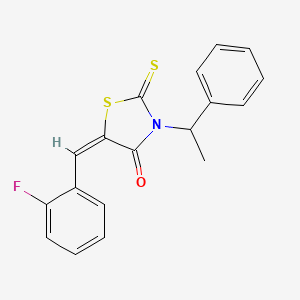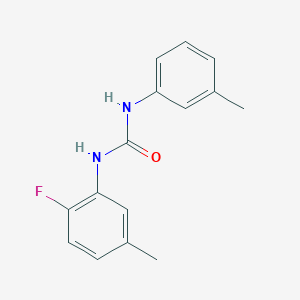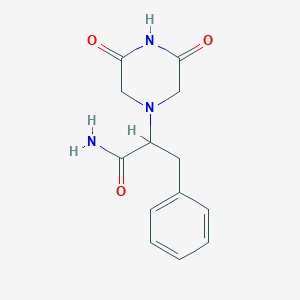
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as FBPT, is a compound with potential therapeutic applications in various diseases. It belongs to the class of thiazolidinone derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating multiple signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting multiple signaling pathways. 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases. Furthermore, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Furthermore, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies.
However, there are also some limitations for lab experiments with 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the main limitations is the lack of data on its pharmacokinetic properties, such as its bioavailability and distribution in the body. Furthermore, the exact mechanism of action of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the main directions is to further investigate its pharmacological properties and mechanism of action. This could include studies to determine its pharmacokinetic properties, as well as experiments to identify its molecular targets and signaling pathways.
Another direction for future research is to explore the therapeutic potential of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in various diseases. This could include preclinical studies in animal models of cancer, inflammation, and neurodegenerative diseases. Furthermore, clinical trials could be conducted to determine the safety and efficacy of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in humans.
Conclusion
In conclusion, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential therapeutic applications in various diseases. It has been found to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. However, further research is needed to fully understand its pharmacological properties and mechanism of action. Nonetheless, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one represents a promising candidate for further preclinical and clinical studies.
合成方法
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction process involving the condensation of 2-fluorobenzaldehyde and 1-phenylethylamine to form Schiff base, which is then reacted with thioglycolic acid to form the thiazolidinone ring. The final product is obtained by the oxidation of the thiol group to a disulfide bond.
科学研究应用
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurological disorders. Several studies have reported its anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. Furthermore, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
属性
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS2/c1-12(13-7-3-2-4-8-13)20-17(21)16(23-18(20)22)11-14-9-5-6-10-15(14)19/h2-12H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCSXBETIQVAP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)

![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)
![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)


![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)